2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and gene expression . The compound’s ability to inhibit certain enzymes makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[4,5-c]pyridine: Shares the same core structure but may have different substituents, leading to variations in activity.
Thiazolo[5,4-c]pyridine: A related compound with a sulfur atom in place of one of the nitrogen atoms in the imidazole ring.
Uniqueness
2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(5-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-13-5-3-7-8(6-13)12-9(11-7)2-4-10/h2-6,10H2,1H3,(H,11,12) |
InChI Key |
REOFKTOLQMIKLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC(=N2)CCN |
Origin of Product |
United States |
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